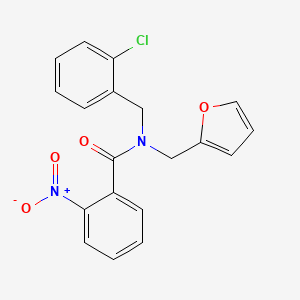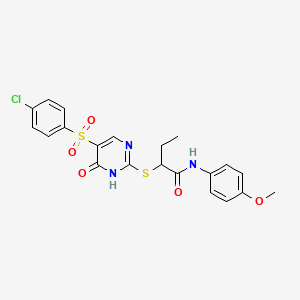![molecular formula C29H36N4O5 B11417865 (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide](/img/structure/B11417865.png)
(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an indole moiety, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are crucial for understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in various chemical transformations.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Assessed for its host ability in supramolecular chemistry.
Uniqueness
(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C29H36N4O5 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
N-[(Z)-1-(1-ethylindol-3-yl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C29H36N4O5/c1-4-33-20-22(23-8-5-6-9-25(23)33)18-24(29(35)30-12-7-13-32-14-16-38-17-15-32)31-28(34)21-10-11-26(36-2)27(19-21)37-3/h5-6,8-11,18-20H,4,7,12-17H2,1-3H3,(H,30,35)(H,31,34)/b24-18- |
Clé InChI |
FLNAKSUCBQTLKP-MOHJPFBDSA-N |
SMILES isomérique |
CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCN3CCOCC3)\NC(=O)C4=CC(=C(C=C4)OC)OC |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCN3CCOCC3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11417785.png)
![2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11417794.png)
![3,6-Bis(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11417805.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11417808.png)
![N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11417810.png)
![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417811.png)
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417814.png)


![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417831.png)
![N-(4-methylbenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417833.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417839.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11417853.png)
